2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide is a thiadiazole derivative that is useful in medicinal chemistry . It is used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of this compound involves the direct coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system . This method avoids the preparation of lachrymatory and toxic α-haloketones .Molecular Structure Analysis
The molecular structure of this compound has been studied using the Hartree-Fock and density functional method (B3LYP) . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Chemical Reactions Analysis
This compound can be used as a precursor in reactions leading to the construction of heterocycles . It can also be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as enzymes involved in peptidoglycan synthesis . Peptidoglycan is a key component of bacterial cell walls, and by targeting this ligase enzyme, the integrity of the bacterial cell can be disrupted, ultimately leading to bacterial cell death .
Mode of Action
Thiazole compounds generally act through a nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate that subsequently dehydrates to the corresponding thiazole .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways, including those involved in antimicrobial, antifungal, and antibacterial activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide.
Result of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physical properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .
Properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(9(15)14-12)8(16-10)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGAMHEQLEKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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